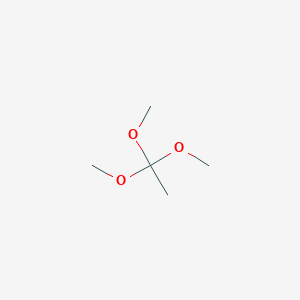

Trimethyl orthoacetate

描述

Significance of Orthoesters as Synthetic Reagents in Contemporary Organic Synthesis

Orthoesters are a class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom. numberanalytics.com They serve as versatile precursors and reagents in a wide array of organic transformations, leading to the synthesis of compounds with significant pharmaceutical and agrochemical value. researchgate.net In contemporary organic synthesis, orthoesters are recognized for their role as protecting groups for carboxylic acids and hydroxyl groups, being stable under basic conditions and easily removed with mild aqueous acid. numberanalytics.comfiveable.meresearchgate.netlibretexts.org Their ability to react with various nucleophiles and to participate in rearrangement reactions makes them indispensable tools for constructing complex molecular architectures. researchgate.netmicrochem.fr

The use of orthoesters in organic synthesis dates back to the early 20th century, initially finding application as protecting groups in carbohydrate chemistry. numberanalytics.comnumberanalytics.com Over the decades, their role has expanded significantly. A pivotal development was the Johnson-Claisen rearrangement, reported in 1970 by W. S. Johnson, which utilizes an orthoester like triethyl orthoacetate to convert an allylic alcohol into a γ,δ-unsaturated ester. jk-sci.commasterorganicchemistry.comname-reaction.com This reaction proved to be a powerful method for stereoselective carbon-carbon bond formation and has been instrumental in the synthesis of numerous natural products, including squalene. jk-sci.commasterorganicchemistry.com The evolution of orthoester chemistry also includes their use in the synthesis of various heterocyclic compounds, which are core structures in many drug molecules. semanticscholar.org More recently, orthoesters have been employed in the development of bioerodible polymers for drug delivery systems and in dynamic covalent chemistry to create complex molecular systems. acs.orgnih.gov

Trimethyl orthoacetate's reactivity and utility are best understood through comparison with other common orthoesters, primarily trimethyl orthoformate and triethyl orthoacetate. These comparisons highlight the subtle yet crucial influences of structure on reaction outcomes.

The primary structural difference between this compound (TMOA) and trimethyl orthoformate (TMOF) is the presence of a methyl group versus a hydrogen atom, respectively, attached to the central orthoester carbon. This distinction significantly impacts their reactivity. TMOA can participate in reactions where the methyl group's protons can be removed, such as the Johnson-Claisen rearrangement, a reaction not possible with TMOF. wikipedia.org

In other applications, such as the synthesis of acetals from carbonyl compounds, TMOF is often used as both a reagent and a dehydrating agent. organic-chemistry.org While both can be used for esterification, TMOA has been reported to be more effective under certain mild conditions. nih.gov For instance, in the concurrent esterification and N-acetylation of amino acids, TMOA provides the corresponding N-acetyl esters in good yields, whereas TEOF (the triethyl equivalent of TMOF) is ineffective. nih.gov Furthermore, in some C-H formylation reactions, TMOF acts as a reliable formyl source where TMOA would not be applicable. researchgate.net

Table 1: Reactivity Comparison of this compound (TMOA) vs. Trimethyl Orthoformate (TMOF)

| Feature | This compound (TMOA) | Trimethyl Orthoformate (TMOF) |

|---|---|---|

| Central Substituent | Methyl (CH₃) | Hydrogen (H) |

| Key Reaction | Johnson-Claisen Rearrangement | Acetal (B89532) Formation, Formylation |

| Esterification | Often more effective under mild conditions. nih.gov | Can be used, but may be less reactive. nih.gov |

| Amino Acid Modification | Effective for N-acetylation and esterification. nih.gov | Ineffective for N-formylation under similar conditions. nih.gov |

| Primary Function | Source of a reactive ketene (B1206846) acetal intermediate. jk-sci.commasterorganicchemistry.com | Formylating agent or water scavenger. researchgate.netorganic-chemistry.org |

When comparing this compound (TMOA) with triethyl orthoacetate (TEOA), the key difference lies in the alkoxy groups: methoxy (B1213986) versus ethoxy. This leads to differences in reaction kinetics and steric hindrance. researchgate.net Steric effects arise from the spatial arrangement of atoms, and the larger ethyl groups of TEOA can slow down reactions compared to the smaller methyl groups of TMOA due to steric hindrance. wikipedia.org

In esterification reactions, TEOA produces ethyl esters but often requires longer reaction times compared to the formation of methyl esters from TMOA. Computational studies on the gas-phase elimination kinetics show that the decomposition of ethyl orthoesters, like TEOA, proceeds through a more polar and asynchronous mechanism compared to methyl orthoesters like TMOA. researchgate.netacs.orgnih.govacs.org This difference in mechanism is attributed to the electronic and steric properties of the ethyl versus methyl groups. For example, in the Johnson-Claisen rearrangement, while both TMOA and TEOA can be used, the reaction conditions, such as temperature and time, may need to be adjusted to accommodate the differences in their reactivity. wikipedia.orglibretexts.orgdaneshyari.com Typically, reactions with TEOA may require higher temperatures or longer reaction times. wikipedia.org

Table 2: Kinetic and Steric Comparison of this compound (TMOA) vs. Triethyl Orthoacetate (TEOA)

| Feature | This compound (TMOA) | Triethyl Orthoacetate (TEOA) |

|---|---|---|

| Alkoxy Group | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) |

| Steric Bulk | Less bulky | More bulky wikipedia.org |

| Reaction Rate | Generally faster due to less steric hindrance. | Generally slower; may require longer reaction times or higher temperatures. wikipedia.org |

| Elimination Mechanism | Proceeds through a less polar, more synchronous transition state. researchgate.netacs.org | Involves a more polar, asynchronous transition state. researchgate.netacs.org |

| Boiling Point | 107–109 °C google.comchemicalbook.com | 142 °C rsc.org |

| Applications | Preferred when steric accessibility is crucial. | Used when an ethyl ester product is desired. wikipedia.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1,1-trimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-5(6-2,7-3)8-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPNBNXLBDFELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027400 | |

| Record name | 1,1,1-Trimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethane, 1,1,1-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1445-45-0 | |

| Record name | Trimethyl orthoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trimethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trimethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl orthoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIMETHOXYETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04H7A3FK37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Trimethyl Orthoacetate Production

Modern Industrial and Laboratory Synthesis Routes

The synthesis of trimethyl orthoacetate from acetonitrile (B52724) and methanol (B129727) is a well-established two-step process. google.com The first step involves the formation of an ethyleneimine methyl ether hydrochloride intermediate through a salt-forming reaction. This is followed by an alcoholysis reaction with excess methanol to yield the final product, this compound. google.com

Acetonitrile and Methanol as Feedstocks: Optimizing Reaction Conditions

Step 1: Salt Formation google.com CH₃CN + CH₃OH + HCl → [CH₃C(OCH₃)=NH₂]⁺Cl⁻ (Acetonitrile + Methanol + Hydrogen Chloride → Ethyleneimine methyl ether hydrochloride)

Step 2: Alcoholysis google.com [CH₃C(OCH₃)=NH₂]⁺Cl⁻ + 2CH₃OH → CH₃C(OCH₃)₃ + NH₄Cl (Ethyleneimine methyl ether hydrochloride + Methanol → this compound + Ammonium (B1175870) chloride)

The introduction of dry hydrogen chloride (HCl) gas is a critical step in the synthesis. chemicalbook.comchemicalbook.com Proper control of HCl introduction is essential to prevent localized high concentrations, which can lead to the formation of solid blocks of the hydrochloride intermediate, trapping unreacted acetonitrile and ultimately lowering the yield and quality of the final product. google.com To circumvent this, methods have been developed to ensure even dispersion of the HCl gas. One such method involves using a distribution pipe fixed on the inner wall of the reactor to introduce the gas into the reaction mixture. google.compatsnap.com

Another approach involves pre-reacting the HCl gas with methanol to form an alkyd, which is then reacted with acetonitrile. google.com This strategy helps to better control the exothermic nature of the salt-forming reaction and allows for more accurate measurement of the HCl. google.com The reaction temperature during HCl introduction is typically maintained at low levels, between -20°C and -5°C, to minimize side reactions. google.com

The choice of solvent and the regulation of pH are crucial for maximizing the yield and purity of this compound. Non-polar solvents such as n-hexane and carbon tetrachloride are often used in the initial salt-forming reaction. chemicalbook.com These solvents aid in phase separation and reduce the likelihood of hydrolysis of the intermediate. The use of a non-polar solvent can significantly improve the yield of the hydrochloride salt. guidechem.com

During the subsequent alcoholysis step, precise pH control is paramount. The pH of the reaction mixture is typically adjusted to a range of 5.0 to 6.5. google.com This is commonly achieved by adding a neutralizing agent such as a sodium methoxide (B1231860) solution in methanol or ammonia (B1221849). chemicalbook.comguidechem.com Maintaining the optimal pH range is critical to prevent the hydrolysis of the ester product while ensuring the complete conversion of the hydrochloride intermediate. For instance, one process describes adjusting the pH to 5.5-6.0 with ammonia to facilitate the alcoholysis reaction. google.com Another method utilizes a 28% sodium methoxide solution to achieve a pH of 6.5. chemicalbook.com

The reaction temperature during alcoholysis is also a key parameter, typically maintained between 25°C and 40°C. google.com While higher temperatures can accelerate the reaction, they also necessitate strict moisture control to prevent decomposition of the product.

Table 1: Impact of Reaction Parameters on this compound Synthesis

| Parameter | Optimized Condition | Rationale |

| HCl Introduction | Even dispersion via distribution pipe or pre-reaction with methanol. google.comgoogle.compatsnap.com | Prevents localized crystallization and improves reaction control and yield. google.comgoogle.com |

| Salt Formation Temperature | -20°C to -5°C. google.com | Minimizes the formation of side products. |

| Solvent (Salt Formation) | Non-polar solvents (e.g., n-hexane, carbon tetrachloride). chemicalbook.comguidechem.com | Improves phase separation and reduces hydrolysis of the intermediate. |

| Alcoholysis pH | 5.0 to 6.5. google.com | Prevents ester hydrolysis and ensures complete conversion. |

| Neutralizing Agent | Sodium methoxide solution or ammonia. chemicalbook.comguidechem.com | Effectively adjusts the pH to the optimal range. |

| Alcoholysis Temperature | 25°C to 40°C. google.com | Accelerates the reaction while requiring moisture control. |

Strategies for Minimizing Side Reactions and Enhancing Purity

Minimizing side reactions is a key focus in the synthesis of this compound to enhance the final product's purity. One common issue is the formation of byproducts due to incomplete reactions or undesired secondary reactions.

A significant advancement in improving purity is the use of specific solvents and reaction conditions that favor the desired reaction pathway. For example, using amine hydrochloride salts instead of free amines can help control reactivity and mitigate over-acetylation.

Furthermore, the physical process of the reaction can be optimized. Inhomogeneous dispersion of hydrogen chloride gas can lead to the hydrochloride intermediate forming clumps or sticking to the reactor wall, which can trap raw materials and lead to lower yields and purity. google.com Utilizing a distribution pipe for the gas helps to ensure a more uniform reaction. google.compatsnap.com

Post-reaction purification is also crucial. After the alcoholysis step, the reaction mixture is typically cooled to 0-5°C to filter out the ammonium chloride byproduct. chemicalbook.com The filtrate is then subjected to distillation to first remove the solvent and any unreacted methanol, followed by the collection of the this compound fraction at its boiling point of 107-110°C, achieving purities greater than 98%. chemicalbook.com

Advancements in Environmentally Conscious Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for synthesizing orthoesters, including this compound. rsc.orgresearchgate.net A significant focus has been on replacing hazardous solvents and reagents with safer alternatives.

One notable advancement is the substitution of toxic and flammable low-boiling-point solvents like carbon tetrachloride with safer options such as n-hexane or high-boiling-point solvents like diethylene glycol dibutyl ether. google.comgoogle.com The use of n-hexane, sometimes in conjunction with surfactants, has been shown to achieve high yields of 90-95%.

Electrochemical methods are also emerging as a green alternative for orthoester synthesis. These methods operate under mild conditions and avoid the use of harsh reagents, offering a more sustainable and economically viable route. organic-chemistry.orgresearchgate.net Additionally, solvent-free reaction conditions, often facilitated by microwave irradiation, are being explored to reduce the use of volatile and toxic organic solvents. rsc.orgproquest.com

Mechanistic Investigations of Trimethyl Orthoacetate Reactivity

Fundamental Reaction Pathways and Intermediates

Trimethyl orthoacetate undergoes several fundamental reactions, including hydrolysis, transesterification, and oxidation. Each of these pathways involves distinct intermediates and is governed by specific mechanistic principles.

The hydrolysis of this compound is a well-studied process that is sensitive to pH. nih.govresearchgate.net The reaction generally proceeds through a step-wise mechanism involving the formation of a dialkoxycarbonium ion intermediate. researchgate.net The rate-determining step of the hydrolysis can change depending on the pH of the reaction medium. researchgate.net

In acidic conditions, the reaction is initiated by the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a stable dialkoxycarbonium ion. This intermediate then reacts with water to form a hemiorthoester, which subsequently breaks down to yield methyl acetate (B1210297) and two molecules of methanol. Studies on related orthoesters have shown that at high pH, the formation of the dioxan-2-ylium ion is the rate-determining step, while at low pH, the decomposition of a hydrogen ortho ester intermediate becomes rate-limiting. researchgate.net The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the orthoester. nih.gov For instance, electron-donating groups at the bridgehead position can accelerate hydrolysis, even under neutral conditions, whereas electron-withdrawing groups can render the orthoester remarkably inert to hydrolysis, even at low pH. nih.gov

A study on the hydrolysis of myo-inositol orthoacetate, a related cyclic orthoester, demonstrated that acid-catalyzed hydrolysis can proceed rapidly and with high regioselectivity. nih.gov Treatment of myo-inositol orthoacetate with aqueous trifluoroacetic acid resulted in the quantitative and selective formation of the 2-O-acetate product within minutes. nih.gov This high reactivity and selectivity are attributed to the specific stereochemical arrangement of the myo-inositol ring system.

The kinetics of orthoester hydrolysis have been investigated for various derivatives. For example, the hydronium ion-catalyzed hydrolysis of trimethyl orthocyclopropanecarboxylate exhibits different rate constants when measured in strong acid versus buffer solutions, suggesting a change in the reaction mechanism. researchgate.net This observation is consistent with a shift from rate-determining formation of the dialkoxycarbonium ion at higher pH to rate-determining breakdown of a hemiorthoester intermediate at lower pH. researchgate.net

Transesterification of this compound is a valuable synthetic transformation that allows for the introduction of different alkoxy groups into the orthoester moiety. researchgate.net This reaction is particularly useful for synthesizing a variety of substituted organic molecules. researchgate.netmdpi.com The process typically involves reacting this compound with an alcohol in the presence of an acid catalyst. The equilibrium of the reaction can be influenced by several factors, including the nature of the alcohol and the removal of methanol, which is a byproduct of the reaction.

One notable application of this pathway is in the synthesis of 4-alkoxy-2-aminothiophene-3-carbonitriles, where the transesterification of this compound allows for the efficient introduction of diverse alkoxy substituents. researchgate.net This method provides a facile, one-pot procedure for generating these useful heterocyclic compounds. researchgate.net

In the context of enzymatic kinetic resolution, this compound has been employed as an irreversible alkoxy group donor. mdpi.com In these lipase-catalyzed reactions, the orthoester serves to esterify a racemic acid, and the in-situ formation of an alcohol from the orthoester drives the reaction forward. mdpi.com The irreversibility is achieved because the water molecule that would be formed in a traditional esterification is consumed by the orthoester, preventing the reverse reaction and shifting the equilibrium towards the product ester. mdpi.com The choice of solvent and the specific lipase (B570770) enzyme are crucial parameters that affect the conversion and enantioselectivity of these transesterification reactions. mdpi.com

Furthermore, the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, can utilize this compound to react with an allylic alcohol, leading to the formation of a γ,δ-unsaturated ester. nih.gov

While less common than hydrolysis or transesterification, the oxidation of orthoesters can occur under specific conditions. In the synthesis of dimethyl carbonate (DMC) from methanol and carbon dioxide, this compound has been used as a water scavenger. uliege.bemdpi.com In these processes, which can be catalyzed by organotin complexes or ceria-zirconia mixed oxides, the primary role of the orthoacetate is to react with the water produced, thus driving the equilibrium towards the formation of DMC. uliege.bemdpi.com Side reactions can lead to the formation of byproducts. For instance, in the presence of ammonia (B1221849), which can be formed from other reactants, DMC can react to form methyl carbamate. mdpi.com

In a different context, the copper-catalyzed oxidative cleavage of C(sp³)–C(sp³) bonds in cyclic ethers can be initiated by an autoxidation process that generates alkoxy radicals in situ. researchgate.net While not a direct oxidation of this compound itself, this illustrates a potential pathway for radical-initiated reactions involving related oxygen-containing compounds.

Detailed Mechanistic Studies of Specific Transformations

The reactivity of this compound has been further elucidated through detailed mechanistic studies of specific transformations, particularly its gas-phase elimination kinetics and the associated transition state analyses.

The gas-phase elimination of this compound has been investigated over a temperature range of 310–369 °C and a pressure range of 50–130 Torr. nih.govacs.orgresearchgate.net The reaction products are methanol and methyl ketene (B1206846) acetal (B89532). nih.govacs.orgresearchgate.net Computational studies using density functional theory (DFT) have complemented these experimental findings, providing a deeper understanding of the reaction mechanism and transition state structures. researchgate.netacs.org

The thermal decomposition is believed to proceed through a concerted, polar, four-membered cyclic transition state. nih.govresearchgate.netsigmaaldrich.com This mechanism involves the transfer of a hydrogen atom from one of the methoxy groups to an adjacent methoxy oxygen, with the simultaneous cleavage of a carbon-oxygen bond to form the products. researchgate.netacs.org DFT calculations at the B3LYP/6-31G(d,p) level of theory support a similar four-membered ring arrangement for the transition state in the elimination reactions of both triethyl and trimethyl orthoesters. researchgate.netacs.org The calculations indicate that the polarization of the C-O bond, in the direction of Cδ+···Oδ−, is the rate-determining step. researchgate.netacs.org Natural Bond Orbital (NBO) analysis further suggests that the elimination reactions of ethyl orthoesters proceed through a more polar and asynchronous mechanism compared to their methyl counterparts. acs.org

An alternative elimination pathway for this compound could potentially lead to the formation of ketene dimethyl acetal, which might hinder its participation in certain nucleophilic addition reactions. ub.edu

Kinetic studies have demonstrated that the gas-phase elimination of this compound is a homogeneous and unimolecular reaction that follows a first-order rate law. nih.govacs.orgresearchgate.net The reaction is carried out in seasoned reaction vessels to ensure that the reaction occurs in the gas phase and is not influenced by surface catalysis. nih.govacs.orgresearchgate.net

The temperature dependence of the rate constant is described by the Arrhenius equation. For this compound, the experimentally determined Arrhenius parameters are:

Arrhenius Equation for the Gas-Phase Elimination of this compound

| Parameter | Value |

|---|---|

| Pre-exponential factor (A) | 1013.58 ± 0.10 s-1 |

| Activation energy (Ea) | 194.7 ± 1.2 kJ mol-1 |

Data from experimental studies conducted in the temperature range of 310-369 °C. nih.govacs.org

The rate coefficient is expressed by the equation: log k₁(s⁻¹) = (13.58 ± 0.10) - (194.7 ± 1.2 kJ mol⁻¹) / (2.303RT) nih.govacs.org

The experimental values for the thermodynamic and kinetic parameters are in good agreement with those calculated using DFT methods. researchgate.netacs.org The observed pre-exponential factor is consistent with a mechanism involving a tight, cyclic transition state. researchgate.netresearchgate.net

Gas-Phase Elimination Kinetics and Transition State Analysis

Four-Membered Cyclic Transition State Model

The gas-phase elimination kinetics of this compound have been examined, revealing a unimolecular reaction that follows a first-order rate law. nih.gov The primary products of this thermal decomposition are methanol and the corresponding methyl ketene acetal. nih.gov It is proposed that this reaction proceeds through a polar, concerted four-membered cyclic transition state. nih.govacs.orgresearchgate.net This model suggests a synchronized bond-breaking and bond-forming process within a four-membered ring structure.

Kinetic studies of the gas-phase elimination of TMOA were conducted over a temperature range of 310–369 °C and a pressure range of 50–130 Torr. nih.gov The rate coefficients for this reaction are described by the Arrhenius equation. nih.gov Theoretical studies have also pointed to a four-membered cyclic transition state in the thermal decomposition of orthoesters. researchgate.netacs.org A similar four-membered cyclic transition state has also been suggested for other reactions, such as transimination reactions. d-nb.info

Table 1: Arrhenius Parameters for the Gas-Phase Elimination of this compound nih.gov

| Parameter | Value |

| log k₁ (s⁻¹) | (13.58 ± 0.10) - (194.7 ± 1.2 kJ mol⁻¹) / (2.303RT) |

| Correlation Coefficient (r) | 0.9998 |

| Temperature Range | 310-369 °C |

| Pressure Range | 50-130 Torr |

Theoretical Computational Approaches (DFT, B3LYP) in Elucidating Mechanisms

Density Functional Theory (DFT) calculations, particularly using the B3LYP functional, have been instrumental in providing a deeper understanding of the mechanisms of TMOA reactions. researchgate.netacs.orgnih.gov These computational methods have been used to examine the reaction paths for the gas-phase molecular elimination of trimethyl and triethyl orthoesters. acs.orgnih.gov

The theoretical calculations support the involvement of a four-membered ring transition state in the thermal decomposition of these orthoesters. researchgate.netacs.orgnih.gov The calculated thermodynamic and kinetic parameters from B3LYP calculations show good agreement with experimental values. researchgate.netacs.orgnih.gov These studies suggest that the polarization of the C3-O4 bond is the rate-determining step in the reaction. researchgate.netacs.orgnih.gov Furthermore, Natural Bond Orbital (NBO) charges, bond indexes, and synchronicity parameters indicate that the elimination reactions of ethyl orthoesters proceed through a more polar and asynchronous mechanism compared to their methyl counterparts. researchgate.netacs.orgnih.gov

Table 2: Levels of Theory Used in DFT Calculations of Orthoester Elimination acs.orgnih.gov

| Method | Basis Set |

| B3LYP | 6-31G(d,p) |

| B3LYP | 6-31G++(d,p) |

| B3PW91 | 6-31G(d,p) |

| B3PW91 | 6-31++G(d,p) |

| MPW1PW91 | 6-31G(d,p) |

| MPW1PW91 | 6-31++G(d,p) |

Mechanisms of Acetylation Reactions with Amine Hydrochloride Salts

This compound serves as an effective acetylating agent for a variety of primary and secondary aliphatic and some arylamine hydrochloride salts. researchgate.netfigshare.comtandfonline.comukolegija.lt This reaction provides a practical and high-yielding method for the synthesis of the corresponding acetamides with a straightforward workup. researchgate.netfigshare.comtandfonline.comukolegija.lt The acetylation can be carried out under either conventional heating or microwave irradiation conditions. tandfonline.comrsc.org

Mechanistic investigations using NMR and gas chromatography-mass spectrometry (GC-MS) have revealed that the acetylation of amine hydrochloride salts with TMOA proceeds through a key intermediate. researchgate.netfigshare.comtandfonline.comukolegija.lt This intermediate is identified as an O-methylimidate. researchgate.netfigshare.comtandfonline.comukolegija.lt The reaction is slow enough to allow for the detection and capture of this transient imidate intermediate by techniques like thin-layer chromatography (TLC) and GC-MS. walisongo.ac.idacs.org

The proposed mechanism involves the in situ demethylation of the O-methylimidate intermediate by the chloride ion, which acts as a nucleophile. researchgate.netfigshare.comtandfonline.comukolegija.lt This demethylation step ultimately affords the corresponding acetamide (B32628) product. researchgate.netfigshare.comtandfonline.comukolegija.lt The role of the chloride ion as the nucleophile was further supported by the isolation of methyl iodide (MeI) as a byproduct when the reaction was performed with the iodide salt of hexamethyleneimine. tandfonline.com

Mechanistic Insights into Esterification and N-Acetylation of Amino Acids

This compound and its analogue, triethyl orthoacetate (TEOA), are effective reagents for the concurrent esterification and N-acetylation of amino acids. nih.govresearchgate.net This one-pot reaction under neutral conditions provides a convenient route to N-acetyl amino acid esters. nih.gov For instance, L-proline and L-phenylalanine can be converted to their N-acetyl ethyl esters in good yields using TEOA in refluxing toluene. nih.govresearchgate.net

A proposed mechanism for the concurrent esterification and N-acetylation of amino acids with orthoacetates begins with the reaction of the more reactive amino group with the orthoester to form an imidate ester. nih.govsci-hub.st This imidate ester then undergoes an intramolecular cyclization to yield an oxazolidinone intermediate. nih.gov Subsequent ring-opening of this oxazolidinone by the alcohol (e.g., ethanol) formed during the initial step leads to the final N-acetyl ester product. nih.gov The involvement of an oxazolidinone intermediate is supported by stoichiometric studies. nih.gov

A significant aspect of this reaction is the stereochemical outcome. In the case of primary amino acids like phenylalanine, the intermediate oxazolidinone can undergo rapid racemization. nih.govsci-hub.st This loss of stereochemistry is attributed to the tautomerization of the oxazolidinone to its enol form. nih.govsci-hub.st Racemization of amino acids via their oxazolidinone derivatives is a known phenomenon. nih.gov

However, for certain amino acids like proline, the reaction with TEOA proceeds with no loss of enantiomeric purity. nih.gov It is presumed that the bicyclic oxazolidinone intermediate derived from proline undergoes ring-opening with the alcohol much faster than any potential racemization process. nih.gov The strained bicyclic ring system of this intermediate may energetically disfavor the tautomerization required for racemization. nih.gov

Carbon-Carbon Coupling and Vinyl Ether Formation in Reactions with Cyclic β-Diketones

The reaction between this compound and cyclic β-diketones in the absence of an activator is a notable process that proceeds through an initial carbon-carbon coupling, followed by the formation of vinyl ethers. researchgate.netresearchgate.net Theoretical and experimental studies have elucidated a mechanism that begins with the interaction of the ionized forms of the reactants. researchgate.net

The process is initiated by a C-C coupling between the enolate of the cyclic β-diketone and the carbocationic species derived from this compound. This key step results in the formation of a dialkyl acetal intermediate. researchgate.netresearchgate.net This intermediate is not typically isolated as it readily undergoes further transformation. The subsequent step involves the elimination of an alcohol molecule from the dialkyl acetal, leading to the formation of a more stable vinyl ether product. researchgate.netresearchgate.net

The reaction pathway can be influenced by the specific structure of the cyclic β-diketone and the reaction conditions. For instance, the reaction of 2-acetylcyclopentanone (B155173) with this compound under an inert argon atmosphere yields a mixture of methyl enol ethers. researchgate.netresearchgate.net However, if the same reaction is conducted in the presence of atmospheric oxygen, an oxidative cleavage product, dimethyl glutarate, is formed instead. researchgate.netresearchgate.net This highlights the sensitivity of the reaction intermediates to the surrounding environment.

Experimental studies with various cyclic 1,3-diketones have confirmed this mechanistic pathway, where the initial C-C bond formation is the primary event, leading ultimately to vinyl ethers or subsequent products derived from them. researchgate.net

Table 1: Reaction of this compound with Cyclic β-Diketones

| Reactant | Conditions | Intermediate | Product(s) | Source(s) |

|---|---|---|---|---|

| Cyclic 1,3-Diketones | Activator-free | Dialkyl Acetal | Vinyl Ethers | researchgate.net, researchgate.net |

| 2-Acetylcyclopentanone | Argon atmosphere | Dialkyl Acetal | Mixture of methyl enol ethers | researchgate.net, researchgate.net |

| 2-Acetylcyclopentanone | Presence of air oxygen | Not specified | Dimethyl glutarate | researchgate.net, researchgate.net |

Radical-Induced Cross-Coupling Mechanisms

While ionic pathways are common for this compound, it can also be involved in reactions proceeding through radical intermediates, particularly in the context of cross-coupling. The generation of a radical centered on the orthoester is a key initiating step for these mechanisms.

Studies on the closely related compound, trimethyl orthoformate (TMOF), provide significant insight into the initial steps of radical formation relevant to this compound. The reaction of TMOF with hydroxyl radicals (OH), a key species in low-temperature combustion, has been shown to proceed via hydrogen atom abstraction. acs.org This abstraction can occur from two distinct sites: the primary C-H bonds of the methoxy groups or the tertiary C-H bond. acs.org This initial abstraction generates a carbon-centered radical on the orthoester molecule, which can then participate in subsequent reactions. acs.org In the presence of oxygen, these radical intermediates can lead to OH regeneration, a critical process in combustion chemistry. acs.org

This principle of radical generation via hydrogen abstraction can be extended to this compound, which possesses a similar structure. Once formed, the orthoester radical can engage in various cross-coupling reactions. While specific examples of radical-induced cross-coupling with this compound itself are not extensively detailed in the provided literature, the fundamental mechanisms of radical cross-coupling are well-established. bohrium.comchemrxiv.org These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. bohrium.comnih.gov

Furthermore, orthoesters, including this compound, are utilized in reactions catalyzed by Lewis acids like indium(III) compounds for the synthesis of dithioacetals from disulfides. researchgate.net These transformations can involve radical intermediates, where the orthoester acts as a C1 building block following an initial reductive insertion step. researchgate.net

Table 2: Radical Reactions Involving Orthoesters

| Orthoester | Radical Source/Initiator | Initial Mechanistic Step | Potential Subsequent Reaction | Source(s) |

|---|---|---|---|---|

| Trimethyl Orthoformate (TMOF) | Hydroxyl Radical (OH) | H-atom abstraction from primary or tertiary C-H bonds | Radical cross-coupling, OH regeneration in presence of O₂ | acs.org |

| Orthoesters (general) | Indium(III) catalyst, Disulfides | Reductive insertion | Formation of Dithioacetals | researchgate.net |

Advanced Applications of Trimethyl Orthoacetate in Complex Organic Synthesis

Role in Natural Product Total Synthesis

The strategic application of trimethyl orthoacetate has been pivotal in the total synthesis of several complex and biologically significant natural products. Its ability to facilitate specific chemical transformations under mild conditions makes it an invaluable tool for synthetic chemists.

Examples in the Synthesis of Loganin, Palytoxin, and Marasmic Acid

While trimethyl orthoformate, a related orthoester, was utilized in the total synthesis of loganin , a key intermediate in the biosynthesis of secoiridoids and alkaloids, and in the synthesis of marasmic acid , a fungal metabolite, the direct application of this compound in these specific syntheses is less commonly documented. rsc.org However, the principles of orthoester chemistry are central to these synthetic endeavors.

In the context of highly complex natural products, orthoesters like triethyl orthoformate have been instrumental. For instance, in the total synthesis of palytoxin , a potent marine natural product, orthoesters were strategically employed in multi-step pathways, underscoring their importance in constructing such elaborate molecules. rsc.org The reactivity of this compound suggests its potential for similar strategic applications in complex syntheses.

Contributions to Stereoselective Synthesis of Biologically Active Compounds

This compound plays a significant role in stereoselective synthesis, enabling the creation of specific stereoisomers of biologically active compounds. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional structure.

One notable application is in the Claisen rearrangement. For example, in the synthesis of the side chain of cathasterone, a brassinosteroid, a Claisen rearrangement of an allylic alcohol with this compound was a key step in establishing the correct stereochemistry at a crucial carbon center. researchgate.net

Furthermore, this compound can be used for the selective methylation of hydroxyl groups, a common transformation in the synthesis of natural products. For instance, it has been used for the selective O-methylation of the β-OH groups of (poly)hydroxynaphthazarins, pigments found in sea urchins. researchgate.netresearchgate.net This selective methylation allows for the preparation of specific derivatives that are difficult to obtain by other methods and is important for structural elucidation and further synthetic manipulations. researchgate.net

Utilization in Heterocyclic Compound Synthesis

Orthoesters, including this compound, are widely used in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. semanticscholar.org

Synthesis of 1,3,4-Oxadiazoles and 1,2,4-Triazoles

The reaction of acid hydrazides with orthoesters is a common method for the synthesis of 1,3,4-oxadiazoles. semanticscholar.org While many examples utilize triethyl orthoformate or other orthoesters, this compound can also be employed. The reaction generally proceeds by condensation of the hydrazide with the orthoester, followed by cyclization and elimination of alcohol to form the oxadiazole ring. semanticscholar.org For instance, the reaction of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide with this compound, followed by cyclization, yields the corresponding 2-methyl-1,3,4-oxadiazole (B1348784) derivative. arkat-usa.org

Similarly, 1,2,4-triazoles can be synthesized using orthoesters. In some cases, the reaction of a hydrazide with an orthoester like triethyl orthoacetate can lead to the formation of a 1,2,4-triazole (B32235) instead of the expected 1,3,4-oxadiazole (B1194373). semanticscholar.org This often involves the condensation of two molecules of the hydrazide with one molecule of the orthoester. semanticscholar.org The synthesis of various substituted 1,3,4-oxadiazole and 1,2,4-triazole derivatives has been explored for their potential as anti-inflammatory and antioxidant agents. nih.gov

Preparation of Functionalized Tetrahydrofurans and Tetrahydropyrans from Triols

A significant application of this compound is in the synthesis of functionalized tetrahydrofurans (THFs) and tetrahydropyrans (THPs) from 1,2,n-triols. This method provides a powerful alternative to other cyclization strategies. semanticscholar.orgresearchgate.net

The reaction involves the treatment of a triol with this compound in the presence of an acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), to form an intermediate bicyclic orthoester. semanticscholar.orgresearchgate.net Subsequent acid-catalyzed rearrangement of this orthoester leads to the formation of the THF or THP ring. The regioselectivity of the ring opening of the intermediate acetoxonium ion determines whether a five- or six-membered ring is formed. semanticscholar.orgmsu.edu

This methodology has been utilized in the synthesis of highly functionalized and stereochemically complex THF and THP rings found in various natural products. researchgate.net

The cyclization of enantiomerically enriched triols using this compound allows for the synthesis of optically active tetrahydrofurans and tetrahydropyrans. The stereochemistry of the starting triol is effectively transferred to the cyclic ether product. msu.edu

For example, the Sharpless asymmetric dihydroxylation can be used to prepare enantiomerically enriched 1,2,4-triols. semanticscholar.orgresearchgate.net The subsequent cyclization of these triols with this compound proceeds with high stereospecificity. msu.edu By employing a Lewis acid such as BF₃·Et₂O, the reaction can be performed as a one-pot procedure, starting from the triol to directly afford the cyclized ether with excellent yield and preservation of enantiomeric excess. msu.edu This method provides a practical and efficient route to chiral building blocks for the synthesis of complex natural products.

Application in Stereoselective and Asymmetric Transformations

The precise control of stereochemistry is a cornerstone of modern organic synthesis, and this compound has proven to be a valuable tool in achieving high levels of stereoselectivity.

This compound serves as an effective surrogate for silyl (B83357) ketene (B1206846) acetals in enantioselective iridium-catalyzed allylation reactions. nih.gov This method allows for the preparation of γ,δ-unsaturated esters with excellent enantioselectivity. nih.gov The iridium-catalyzed reaction provides a convenient route to these valuable chiral building blocks, as demonstrated in the formal enantioselective synthesis of the meroterpenoid (+)-conicol. nih.gov This approach has been highlighted as a significant advancement in iridium-catalyzed asymmetric synthesis. ethz.chacs.orgosti.govrero.ch

In the realm of asymmetric dihydroxylation, this compound is used to convert chiral diols into other functional groups with high stereochemical fidelity. For example, in the synthesis of the Taxol C-13 side chain, a diol obtained from asymmetric dihydroxylation is treated with this compound and p-toluenesulfonic acid to form an orthoester intermediate. york.ac.uk This intermediate is then reacted with acetyl bromide to regioselectively yield an acetoxy bromo ester, a key precursor to N-acetyl-3-phenylisoserine. york.ac.uk Similarly, in the synthesis of chiral epoxides, a diol can be transformed by treatment with this compound and trimethylsilyl (B98337) chloride, followed by a base, to yield the desired epoxide via an orthoester and subsequent chloroacetate (B1199739) intermediate, with inversion of configuration at each step. mdpi.com This method, known as the Kolb-Sharpless method, is a powerful tool for the stereospecific synthesis of epoxides from diols. mdpi.com The Sharpless asymmetric dihydroxylation can produce enantiomerically enriched 1,2,4-triols, which upon reaction with this compound, form bicyclic orthoesters that can be converted to tetrahydropyrans. semanticscholar.orgresearchgate.net

Employing this compound as a C1 Building Block and Methylating Agent

Beyond its role in constructing complex ring systems, this compound also serves as a source of single carbon units and as a selective methylating agent.

This compound has been identified as a convenient and effective reagent for the selective methylation of β-hydroxyl groups in polyhydroxynaphthazarins, which are pigments found in sea urchins. researchgate.netresearchgate.net This method provides a good alternative to the often hazardous diazomethane. researchgate.net Depending on the reaction conditions, either mono-O-methylated or di-O-methylated derivatives can be obtained in good yields. researchgate.net For substrates with one β-OH group, yields of the corresponding methoxy (B1213986) derivatives can be as high as 79–89%. researchgate.net For those with two β-OH groups, mono-O-methylated products are formed in 43–70% yield, while di-O-methylated products can be obtained in 71–78% yield. researchgate.net This selectivity makes this compound particularly suitable for the preparative synthesis of O-methylated (poly)hydroxynaphthazarin derivatives, which are often difficult to prepare by other methods. researchgate.netresearchgate.net

Interactive Data Table: Synthesis of O-Methylated (Poly)hydroxynaphthazarin Derivatives

| Substrate Type | Product | Yield (%) | Reference |

| One β-OH group | Methoxy derivative | 79–89 | researchgate.net |

| Two β-OH groups (different rings) | Mono-O-methylated | 43–70 | researchgate.net |

| Two β-OH groups (same ring) | Di-O-methylated | 71–78 | researchgate.net |

Dithioacetal and Diselenoacetal Synthesis as a Methylene (B1212753) Source

This compound serves as a versatile C1 building block, functioning as a "masked" methylene moiety in the synthesis of dithioacetals and diselenoacetals. This transformation is effectively achieved through a reductive insertion process into disulfides and diselenides.

One notable method involves an indium(III)-catalyzed reductive insertion. researchgate.netresearchgate.net In this process, an indium(III) compound, such as indium(III) bromide (InBr₃) or indium(III) iodide (InI₃), catalyzes the reaction between a disulfide or diselenide and an orthoester like this compound. researchgate.net The orthoester provides the central methylene carbon of the resulting dithioacetal or diselenoacetal. This method is applicable to both diaryl and dialkyl disulfides, as well as diselenides, offering a straightforward route to a variety of these sulfur- and selenium-containing compounds. researchgate.netresearchgate.net

The reaction typically proceeds in the presence of a reducing agent, such as a silane, under a nitrogen atmosphere. The orthoester's role as a methylene source in this context represents an efficient C-S and C-Se bond-forming strategy. researchgate.net

Table 1: Synthesis of Dithioacetals using this compound

| Disulfide/Diselenide Substrate | Product | Catalyst | Notes |

| Diaryl Disulfides | Ar-S-CH₂-S-Ar | InBr₃ or InI₃ | This compound acts as the methylene source in this indium-catalyzed reductive insertion. researchgate.net |

| Dialkyl Disulfides | R-S-CH₂-S-R | InBr₃ | The method is also effective for the synthesis of dithioacetals from alkyl disulfides. researchgate.net |

| Diselenides | Ar-Se-CH₂-Se-Ar | InBr₃ | The reaction can be adapted for the synthesis of diselenoacetal derivatives from diselenides. researchgate.netresearchgate.net |

This table provides a summary of the types of substrates that can be used in the synthesis of dithioacetals and diselenoacetals where this compound serves as the methylene source.

Rearrangement Reactions

Sigmatropic Rearrangements (e.g., Johnson-Claisen Rearrangement)

One of the most powerful and widely used applications of this compound in organic synthesis is in the Johnson-Claisen rearrangement, a type of novartis.comnovartis.com-sigmatropic rearrangement. bioinfopublication.orgresearchgate.net This reaction transforms an allylic alcohol into a γ,δ-unsaturated ester, forming a new carbon-carbon bond with high regio- and often stereoselectivity. bioinfopublication.orgchemeurope.com

The reaction is typically carried out by heating the allylic alcohol with an excess of this compound in the presence of a catalytic amount of a weak acid, such as propanoic acid. bioinfopublication.orgwiley.com The mechanism proceeds through several key steps:

Formation of a Mixed Orthoester : The allylic alcohol reacts with this compound in an acid-catalyzed exchange to form a mixed orthoester. This step is reversible, and the equilibrium is often driven forward by using the orthoester as the solvent or by removing the methanol (B129727) byproduct. bioinfopublication.org

Formation of a Ketene Acetal (B89532) : The mixed orthoester then eliminates a molecule of methanol, again under acid catalysis, to generate a reactive ketene acetal intermediate. bioinfopublication.org

novartis.comnovartis.com-Sigmatropic Rearrangement : The ketene acetal undergoes a concerted, thermally induced novartis.comnovartis.com-sigmatropic rearrangement. This rearrangement proceeds through a six-membered, chair-like transition state, which accounts for the high stereoselectivity often observed. wiley.comethz.ch

Formation of the γ,δ-Unsaturated Ester : The rearrangement directly yields the stable γ,δ-unsaturated methyl ester product. bioinfopublication.org

The Johnson-Claisen rearrangement is valued for its ability to create new C-C bonds, including quaternary carbon centers, and for its stereochemical control. bioinfopublication.org It has been employed as a key step in the synthesis of numerous complex bioactive molecules and natural products. researchgate.netwikipedia.org For example, it was a crucial step in a streamlined commercial process for the asthma drug Fevipiprant, where the reaction of a propargylic alcohol derivative with this compound led to a reactive allene (B1206475) that cyclized to form the desired azaindole core. novartis.com The reaction is also noted for its compatibility with a wide range of functional groups. researchgate.net

Table 2: Examples of Johnson-Claisen Rearrangement using this compound

| Allylic Alcohol Substrate | Product (γ,δ-Unsaturated Ester) | Conditions | Application/Reference |

| Primary Allylic Alcohol (e.g., in Penifulvin A synthesis) | γ,δ-Unsaturated Ester | This compound, cat. propanoic acid | Synthesis of the natural product Penifulvin A. bioinfopublication.org |

| Propargylic Alcohol Derivative (in Fevipiprant synthesis) | Allenic ester intermediate, followed by cyclization | This compound | Commercial synthesis of the DP2 receptor antagonist Fevipiprant. novartis.com |

| SF₅-substituted Allylic Alcohol | Methyl 7-SF₅-hepta-4,6-dienoate | This compound, Toluene, reflux | Investigation of electronic and steric effects on the rearrangement. rsc.org |

| Hydroxyl functionalities in Graphene Oxide (GO) | Ester functional groups on the graphitic framework | This compound, cat. acid | Functionalization of graphene materials. mit.edu |

This table illustrates the versatility of the Johnson-Claisen rearrangement with this compound across different substrates and synthetic goals.

Theoretical Chemistry and Computational Studies of Trimethyl Orthoacetate

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations have been instrumental in elucidating the reaction pathways of trimethyl orthoacetate, particularly its gas-phase elimination reactions. These studies provide a detailed picture of the molecular rearrangements that occur during a reaction.

Density Functional Theory (DFT) has been a primary tool for investigating the gas-phase molecular elimination of this compound. researchgate.netresearchgate.netnih.gov Researchers have employed various levels of theory, such as B3LYP, B3PW91, and MPW1PW91, with different basis sets (e.g., 6-31G(d,p), 6-31G++(d,p)) to model these reactions. researchgate.netnih.gov These calculations have been used to study the potential energy surface of the decomposition reaction, allowing for the comparison of theoretical kinetic and thermodynamic parameters with experimental values. mdpi.com

The thermal decomposition of this compound in the gas phase yields methanol (B129727) and methyl ketene (B1206846) acetal (B89532). nih.govnumberanalytics.com DFT calculations have been used to explore the mechanism of this elimination reaction, which is believed to proceed through a polar, concerted, four-membered cyclic transition state. numberanalytics.com The calculations have shown good agreement with experimental data, supporting the proposed reaction mechanism. researchgate.netnih.gov

A key aspect of quantum chemical calculations is the characterization of transition state (TS) configurations and the determination of associated energy barriers. For the gas-phase elimination of this compound, DFT calculations have identified a four-membered ring arrangement in the transition state. researchgate.netnih.gov The optimized structures of the reactant, transition state, and products have been visualized and analyzed. researchgate.net

The calculations indicate that the polarization of the C3-O4 bond in the direction C3δ+···O4δ− is a rate-determining factor in the reaction. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis of charges and bond indices suggests that the elimination reactions of methyl orthoesters, like this compound, occur through a less polar and more synchronic mechanism compared to their ethyl orthoester counterparts. researchgate.net The calculated thermodynamic and kinetic parameters from these DFT studies are in good agreement with experimental findings. researchgate.netnih.gov

Table 1: Calculated Kinetic and Thermodynamic Parameters for the Gas-Phase Elimination of this compound at 330 °C

| Parameter | Value | Unit |

|---|---|---|

| log k¹ (s⁻¹) | -4.75 | |

| ΔH‡ | 190.4 | kJ mol⁻¹ |

| ΔS‡ | -9.6 | J K⁻¹ mol⁻¹ |

| ΔG‡ | 196.1 | kJ mol⁻¹ |

Data sourced from B3LYP/6-31G** calculations. researchgate.net

Molecular Dynamics Simulations in Reaction Environment Analysis

While specific molecular dynamics (MD) simulations focusing solely on the reaction environment of this compound are not extensively documented in the reviewed literature, MD simulations are a powerful tool for understanding how a solvent or a complex environment influences chemical reactions. For instance, MD simulations have been employed to study the dynamic behavior of orthoester cryptands, where this compound is a key building block. nih.govacs.orgnih.gov

These simulations can reveal the flexibility of molecular frameworks and the influence of the solvent on the system's dynamics. nih.gov In the context of orthoester cryptates, MD simulations have helped to understand host-guest interactions and the role of the solvent in the stability and dynamics of these complex structures. nih.govacs.org For a reaction like the hydrolysis of this compound, MD simulations could be used to model the solvation shell of the orthoester and the diffusion of reactants and products, providing insights into the reaction kinetics in different solvent environments. This methodology has been applied to understand the hydrolysis of other cyclic orthoesters and the role of water in the reaction mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies are a computational methodology used to correlate the chemical structure of compounds with their physical, chemical, or biological activity. While no specific QSAR studies focused on predicting the reactivity of this compound were found in the reviewed literature, the principles of QSAR are applicable.

QSAR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical relationship between these descriptors and an observed activity, such as a reaction rate constant. This approach has been successfully used to predict the hydrolysis rates of esters, a reaction class related to orthoester hydrolysis. numberanalytics.comnih.govacs.org For a series of orthoesters, a QSAR model could be developed by correlating descriptors (e.g., steric parameters, electronic properties) with their experimentally determined reactivity. Such a model could then be used to predict the reactivity of other, yet untested, orthoesters, aiding in the design of molecules with desired stability or reactivity profiles. The development of new antibacterial drugs, for example, often relies on QSAR studies to identify structural features responsible for high biological activity.

Analytical Methodologies in Trimethyl Orthoacetate Research

Spectroscopic Characterization Techniques (NMR, MS, IR)

Spectroscopy is a cornerstone for the structural elucidation and characterization of trimethyl orthoacetate. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's structure and purity. chemicalbook.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for confirming the molecular structure of this compound.

¹H NMR: The proton NMR spectrum of this compound is distinct and serves as a primary confirmation of its structure. Key signals include a singlet for the three equivalent methoxy (B1213986) groups (–OCH₃) and another singlet for the terminal methyl group (CH₃–C). The typical chemical shifts observed in a deuterated chloroform (B151607) (CDCl₃) solvent are a peak at approximately δ 1.2 ppm for the methyl protons and a peak around δ 3.2–3.4 ppm for the methoxy protons.

¹³C NMR: The carbon-13 NMR spectrum provides further structural verification, showing distinct signals for the different carbon environments within the molecule. mdpi.com

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. This technique is crucial for confirming the compound's identity and for analyzing reaction mixtures. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying impurities and decomposition products. mdpi.com

Infrared (IR) Spectroscopy helps in identifying the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic C-O stretching frequencies for the ether linkages, which are a defining feature of orthoesters. It can also be used in situ to monitor the progress of reactions where this compound is a reactant.

Table 1: Spectroscopic Data for this compound

| Technique | Type | Observed Signals / Peaks | Reference |

|---|---|---|---|

| NMR | ¹H NMR (in CDCl₃) | δ ~1.2 ppm (s, 3H, C-CH₃) | |

| δ ~3.2-3.4 ppm (s, 9H, -OCH₃) | |||

| ¹³C NMR | Signals correspond to C-CH₃, -OCH₃, and the central quaternary carbon. | mdpi.com | |

| MS | GC-MS | Detects molecular ion and characteristic fragmentation patterns. | mdpi.com |

| IR | - | Shows characteristic C-O stretching bands for the orthoester functionality. | researchgate.net |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (GC-MS, TLC)

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and solvents, as well as for assessing its purity and monitoring reaction kinetics.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most critical analytical method for assessing the purity of this compound. Due to its volatility, this compound is well-suited for GC analysis. The technique can effectively separate it from common impurities or decomposition products, such as methyl acetate (B1210297). Quantitative analysis is often performed using Gas Chromatography with a Flame Ionization Detector (GC-FID), which offers high sensitivity. For accurate quantification, an internal standard method is typically employed. google.comgoogle.com

Thin-Layer Chromatography (TLC) provides a rapid, simple, and inexpensive method for monitoring the progress of reactions involving this compound. By spotting the reaction mixture on a TLC plate (commonly silica (B1680970) gel) and eluting with an appropriate solvent system, chemists can visualize the consumption of reactants and the formation of products. rsc.org While not a quantitative technique, TLC is highly effective for determining reaction completion, thus preventing the formation of side products from over-acetylation or other side reactions.

Table 2: Chromatographic Methods for this compound Analysis

| Method | Application | Key Parameters | Reference |

|---|---|---|---|

| GC-MS | Purity assessment, identification of decomposition products (e.g., methyl acetate). | Volatility allows for straightforward analysis. | |

| GC-FID | Quantitative analysis for purity determination. | Internal Standard: 2-ethylpyridine. Column: PTA-5. | google.comgoogle.com |

| TLC | Reaction monitoring. | Stationary Phase: Silica gel. Allows for quick visualization of reaction progress. | rsc.org |

Advanced Derivatization Protocols for Analytical Purposes

Beyond its role as a synthetic reagent, this compound serves as a valuable derivatizing agent in analytical chemistry. Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for analysis by techniques like gas chromatography. weber.hu

This compound is particularly useful for the derivatization of compounds containing active hydrogen atoms, such as those in hydroxyl (–OH), amine (–NH₂), and carboxylic acid (–COOH) groups. nih.gov The reaction, often an esterification or acetylation, converts polar, non-volatile analytes into more volatile and thermally stable derivatives, making them amenable to GC-MS analysis. weber.hu

Key Derivatization Protocols:

For Hydroxyl and Amine Groups: A validated protocol involves heating samples with a mixture of acetic anhydride (B1165640) and this compound. This procedure acetylates the functional groups, enhancing their volatility and detection sensitivity for GC-MS analysis of polar metabolites.

For Carboxylic and Phosphoric Acids: this compound, used in conjunction with acetic acid, facilitates a single-step derivatization for the simultaneous esterification and acetylation of active groups. This method has been successfully applied to the analysis of pesticides containing both phosphoric and amino acid functionalities, allowing for their determination by GC-MS at low detection limits. nih.gov Another protocol uses this compound in an acetic acid solvent to derivatize carboxylic acid herbicides for subsequent GC detection. google.com

Table 3: Derivatization Protocols Using this compound

| Target Analytes | Reagents | Purpose | Analytical Method | Reference |

|---|---|---|---|---|

| Polar Metabolites (with -OH, -NH₂ groups) | This compound, Acetic Anhydride | Acetylation to enhance volatility and detection sensitivity. | GC-MS | |

| Pesticides (with -OH, -COOH, -NH₂ groups) | This compound, Acetic Acid | Simultaneous esterification and acetylation. | GC-MS | nih.gov |

| Carboxylic Acid Herbicides | This compound, Acetic Acid | Derivatization to enable detection of trace amounts. | GC | google.com |

Future Directions and Emerging Research Areas

Sustainable and Green Chemistry Approaches in Trimethyl Orthoacetate Reactions

In line with the growing emphasis on environmentally benign chemical processes, research involving this compound is increasingly focused on sustainable and green chemistry principles. rsc.orgijrap.net A significant area of this research is the development of solvent-free reaction conditions, which reduce waste, energy consumption, and the use of hazardous substances. pharmafeatures.com

This compound's role as a dehydrating agent is being leveraged in various green chemistry applications. sci-hub.seorganic-chemistry.orgmdpi.com By removing water from a reaction mixture, it can drive equilibria towards the desired products, often eliminating the need for harsh drying agents or azeotropic distillation. sci-hub.seorganic-chemistry.org For instance, in the synthesis of dimethyl carbonate from methanol (B129727) and carbon dioxide, this compound can be used to capture the water by-product, thereby improving the yield of the desired product. sci-hub.se

A notable example of a green application is the Johnson-Claisen rearrangement, which can be performed under solvent-free conditions using this compound. name-reaction.comsemanticscholar.org This reaction, which converts an allylic alcohol to a γ,δ-unsaturated ester, demonstrates high atom economy as the alcohol generated from the orthoacetate can be recovered. semanticscholar.org The reaction proceeds by heating the allylic alcohol with this compound in the presence of a catalytic amount of a mild acid. name-reaction.comsemanticscholar.org Research has shown that this method is effective, although it can require high temperatures and long reaction times. semanticscholar.org

Furthermore, innovations in the synthesis of this compound itself are contributing to greener processes. One patented method describes the use of a Gemini surfactant during the synthesis from acetonitrile (B52724) and methanol. This approach is reported to increase the yield to over 95% by improving the interfacial contact between the reactants and reducing the water content in the system. google.com

The following table summarizes some green chemistry approaches involving this compound:

| Green Chemistry Approach | Reaction Example | Role of this compound | Key Advantages |

| Solvent-Free Synthesis | Johnson-Claisen Rearrangement | Reactant and dehydrating agent | Reduced waste, high atom economy name-reaction.comsemanticscholar.org |

| Dehydrating Agent | Synthesis of Dimethyl Carbonate | Water scavenger | Drives equilibrium, improves yield sci-hub.se |

| Improved Synthesis | Synthesis of this compound | Target Molecule | Increased yield, reduced water content google.com |

Catalytic Innovations for Enhanced Selectivity and Efficiency

Catalytic innovations are significantly expanding the synthetic utility of this compound, enabling reactions with higher selectivity and efficiency. Much of this research focuses on the use of transition metal catalysts to facilitate novel transformations.

A prominent area of research is the use of this compound as an enolate surrogate in iridium-catalyzed asymmetric allylic substitution reactions. ethz.chnih.govacs.orgsciengine.comscilit.com In these reactions, this compound serves as a precursor for a nucleophilic dimethyl ketene (B1206846) acetal (B89532). ethz.ch This strategy allows for the enantioselective formation of carbon-carbon bonds, producing γ,δ-unsaturated esters with excellent enantioselectivity (up to >99% ee). ethz.chnih.gov This method avoids the direct use of potentially unstable silyl (B83357) ketene acetals or silyl enol ethers. nih.gov The utility of this approach has been demonstrated in the formal enantioselective synthesis of the meroterpenoid (+)-conicol. nih.gov

Palladium-catalyzed reactions also feature emerging applications of this compound. In the oxidative carbonylation of 1,2- and 1,3-diols to form cyclic carbonates, this compound is used as a dehydrating agent. researchgate.netmdpi.comunipr.it The presence of a palladium iodide catalyst system, in conjunction with this compound, facilitates the efficient synthesis of five- and six-membered cyclic carbonates in good to excellent yields. researchgate.netmdpi.com The removal of water by this compound is crucial for achieving high product selectivity in these reactions. researchgate.netmdpi.comunipr.it

Research has also focused on improving the efficiency of reactions through the use of novel catalytic systems. For example, the synthesis of mixed ortho esters from alcohols and ketene dimethyl acetal can be achieved without a catalyst and under solvent-free conditions, offering a more efficient and environmentally friendly alternative to traditional acid-catalyzed methods that use this compound. organic-chemistry.orgresearchgate.net

The table below highlights some key catalytic innovations involving this compound:

| Catalytic System | Reaction Type | Role of this compound | Enhancement |

| Iridium/Phosphoramidite Complex | Asymmetric Allylic Substitution | Enolate Surrogate | High enantioselectivity ethz.chnih.gov |

| Palladium Iodide (PdI2) | Oxidative Carbonylation of Diols | Dehydrating Agent | Improved product selectivity and yield researchgate.netmdpi.com |

| Acid Catalysis (e.g., TFA) | Self-assembly of Cryptates | Tripodal Building Block | Formation of dynamic, adaptive structures nih.govnih.gov |

Novel Applications in Materials Science and Polymer Chemistry Research

This compound is finding new and exciting applications in the fields of materials science and polymer chemistry, particularly in the development of functional and responsive materials.

A significant area of research is the use of this compound in the synthesis of bioerodible poly(ortho esters) for controlled drug delivery. arvojournals.orgnih.govunil.chresearchgate.netunige.chgoogle.comnih.gov These polymers are synthesized via a transesterification reaction between a triol, such as 1,2,6-hexanetriol, and this compound. arvojournals.orgnih.govunil.ch The resulting poly(ortho esters) are often viscous, semi-solid materials that can be loaded with therapeutic agents. arvojournals.orgnih.gov Their bioerodible nature, which results from the hydrolysis of the ortho ester linkages in the polymer backbone, allows for the sustained release of the encapsulated drug. unige.chgoogle.comnih.gov The degradation rate can be controlled, offering a platform for developing long-acting injectable drug delivery systems. nih.govnih.gov

One of the most innovative emerging applications of this compound is in the field of supramolecular chemistry for the creation of adaptive and degradable materials. nih.govnih.govacs.orgrsc.org Researchers have used this compound as a dynamic covalent building block to construct orthoester cryptates, which are macrobicyclic host molecules. nih.govnih.gov These structures are formed through the acid-catalyzed self-assembly of this compound and di(ethylene glycol) around a metal ion template. nih.govnih.gov The resulting cryptates are "fluxional," meaning they can exist in a dynamic equilibrium, and are degradable under acidic aqueous conditions due to the hydrolysis of the orthoester linkages. nih.govacs.org This research opens up possibilities for creating smart materials that can respond to environmental stimuli.

Furthermore, this compound is being explored in the synthesis of novel polymers with unique properties. For example, it has been used in the ring-opening metathesis copolymerization of cyclic orthoesters to create long-chain polyorthoesters that mimic the properties of polyethylene (B3416737) but are degradable. utwente.nl By varying the orthoester substituent, the degradation rate of the resulting polymer can be tuned. utwente.nl this compound has also been mentioned in patents related to degradable plastic compositions and as a component in polymer formulations to modify their properties. google.com

The following table presents a summary of novel applications of this compound in materials science and polymer chemistry:

| Application Area | Material/System | Role of this compound | Key Research Finding |

| Controlled Drug Delivery | Poly(ortho esters) | Monomer | Synthesis of bioerodible, injectable drug delivery systems arvojournals.orgnih.govunil.ch |

| Supramolecular Chemistry | Orthoester Cryptates | Dynamic Covalent Building Block | Creation of adaptive, fluxional, and degradable host-guest complexes nih.govnih.govacs.org |

| Degradable Polymers | Long-Chain Polyorthoesters | Monomer Precursor | Synthesis of polyethylene-like materials with tunable degradation rates utwente.nl |

常见问题

Q. How can trimethyl orthoacetate be safely handled in laboratory settings to mitigate flammability and reactivity risks?

this compound is classified as a flammable liquid (Category 2) and a skin sensitizer (Category 1B). Safe handling requires:

- Use of N95 masks , chemical-resistant gloves, and safety goggles to prevent inhalation, skin contact, and eye exposure .

- Storage in cool, well-ventilated areas away from ignition sources, with temperatures maintained below 25°C to avoid decomposition .

- Immediate cleanup of spills using inert absorbents (e.g., vermiculite) to minimize fire hazards .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

- Boiling point : 107–109°C, making it suitable for reactions requiring moderate heating .

- Density : 0.944 g/mL at 25°C, useful for phase-separation protocols in liquid-liquid extractions .

- Refractive index : 1.387–1.389, aiding in purity verification during synthesis .

- Hydrolysis sensitivity : Reacts with water to form acetic acid derivatives, necessitating anhydrous conditions in moisture-sensitive reactions .

Q. What methodologies are recommended for synthesizing esters using this compound as a reagent?

this compound acts as a methylating agent in esterification. A typical protocol involves:

- Reacting carboxylic acids with this compound in refluxing toluene (24 hours, 81–92% yields) .

- For sulfonic acids, catalyst-free conditions in dichloromethane at room temperature (30 minutes, 69–97% yields) are effective .

- Post-reaction purification via distillation or column chromatography is advised to isolate esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when substituting this compound with other orthoesters?

Substituting this compound with triethyl orthoacetate may alter reaction kinetics due to steric and electronic effects. For example:

- In esterification, triethyl orthoacetate produces ethyl esters but requires longer reaction times compared to methyl esters from this compound .